Pomalidomide-C3-adavosertib, also known as ZNL-02-096, is a novel compound that combines the properties of pomalidomide, an immunomodulatory drug, with adavosertib, a Wee1 kinase inhibitor. This compound is designed to selectively degrade the Wee1 protein, which plays a crucial role in cell cycle regulation and DNA damage response. By targeting Wee1, Pomalidomide-C3-adavosertib aims to enhance the efficacy of cancer treatments by inducing cell cycle arrest and apoptosis in cancer cells.
Pomalidomide-C3-adavosertib falls under the category of proteolysis-targeting chimeras (PROTACs), which are innovative therapeutic modalities aimed at targeted protein degradation. This classification allows for selective modulation of protein levels within cells, providing a potential advantage over traditional inhibitors that merely block protein activity .
The synthesis of Pomalidomide-C3-adavosertib involves several key steps:
The synthesis employs various reagents and solvents, including:
The molecular formula for Pomalidomide-C3-adavosertib is , with a molecular weight of approximately 799.9 g/mol. The IUPAC name is:
This complex structure reflects its dual functionality as both an inhibitor and a degrader of the Wee1 protein.
The structural analysis indicates that Pomalidomide-C3-adavosertib contains multiple functional groups that facilitate its interaction with target proteins and enhance its bioactivity.
Pomalidomide-C3-adavosertib undergoes various chemical reactions during its synthesis and biological activity:
Common reagents used in these reactions include:
These reagents are selected based on their compatibility with the functional groups present in the intermediates during synthesis .
Pomalidomide-C3-adavosertib operates through a well-defined mechanism:
Pomalidomide-C3-adavosertib is characterized by:
The compound exhibits properties typical of PROTACs:
Relevant data indicate that Pomalidomide-C3-adavosertib maintains its activity across various biological environments, enhancing its potential for clinical use .
Pomalidomide-C3-adavosertib has significant scientific applications primarily in oncology:
Pomalidomide-C3-adavosertib exemplifies a bifunctional PROTAC molecule engineered to exploit the ubiquitin-proteasome system. Its structure comprises three distinct domains:
This architecture enables the compound to simultaneously bind CRBN (an E3 ubiquitin ligase substrate receptor) and Wee1 (a tyrosine kinase regulating the G2/M cell cycle checkpoint). By facilitating physical proximity between these proteins, Pomalidomide-C3-adavosertib induces CRBN-mediated ubiquitination of Wee1, marking it for proteasomal degradation. Unlike inhibitors that merely block kinase activity, this degradation approach eliminates both enzymatic and scaffolding functions of Wee1, providing sustained suppression of oncogenic signaling [7].
The pomalidomide component binds CRBN within the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ligase complex with high affinity. Structural studies confirm this interaction occurs at CRBN's tri-tryptophan pocket, inducing conformational changes that alter substrate specificity. The induced neo-substrate interface enables recruitment of Wee1 kinase, which is not a natural CRBN substrate [1] [6].
Upon ternary complex formation, the E3 ligase transfers ubiquitin molecules to lysine residues on Wee1 via a catalytic cascade:
Polyubiquitination (typically Lys48-linked chains) targets Wee1 for recognition and degradation by the 26S proteasome. This process depletes cellular Wee1 levels within hours, as demonstrated in MOLT4 leukemia cells treated with Pomalidomide-C3-adavosertib [4].
Table 1: Degradation Efficiency Parameters of Pomalidomide-C3-adavosertib
Cell Line | Target Protein | DC₅₀ (nM) | Dmax (%) | Incubation Time |
---|---|---|---|---|
OVCAR8 | Wee1 | 3.58 | >90 | 6 hours |
MOLT4 | Wee1 | Not reported | Significant reduction | 6 hours |
Kuramochi | Wee1 | Not reported | Maximal at 100 nM | 24–72 hours |
CAS No.: 18766-67-1
CAS No.: 142694-58-4
CAS No.:
CAS No.:
CAS No.: 114460-92-3